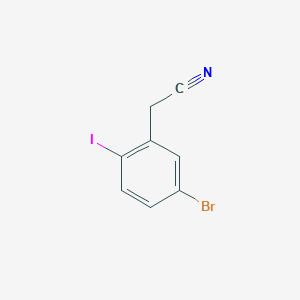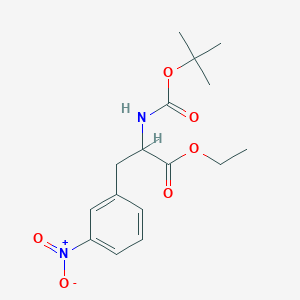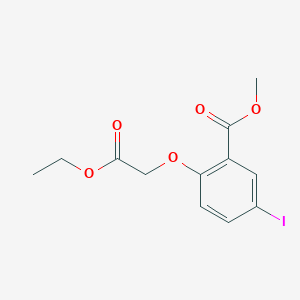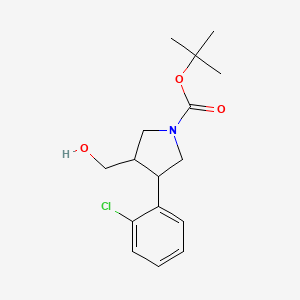
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
The compound’s name suggests that it is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The various substituents mentioned in the name are attached to this ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the various substituents. The exact methods would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of the compound would depend on the specific substituents present. For example, the hydroxymethyl group (-CH2OH) could potentially be involved in reactions with electrophiles.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational methods can also be used to predict these properties.Scientific Research Applications
Enantioselective Synthesis
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate plays a crucial role in enantioselective synthesis. Chung et al. (2005) demonstrated its use in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This synthesis achieved high yields and enantiomeric excess, showcasing the compound's effectiveness in producing chiral pyrrolidines (Chung et al., 2005).
Molecular Structure Analysis
In the study of molecular structures, this compound is instrumental. Portilla et al. (2011) investigated the hydrogen-bonded dimers and π-stacked chains of similar compounds, which are crucial for understanding molecular interactions and crystallography (Portilla et al., 2011).
Synthesis of Antiinflammatory Agents
Research by Ikuta et al. (1987) involved synthesizing pyrrolidin-2-ones, similar in structure to tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, for potential antiinflammatory and analgesic applications. These compounds showed promising dual inhibitory activity for prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Crystal Structure Analysis
Weber et al. (1995) used a similar compound to tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate to study the crystal structure of trisubstituted pyrrolidin-2-one. Their work contributes to the understanding of molecular configurations and intramolecular hydrogen bonding (Weber et al., 1995).
Synthesis of Thrombin Inhibitors
Ayan et al. (2013) synthesized pyrrolidine derivatives as potential thrombin inhibitors, using techniques similar to those applied to tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate. This underlines the potential of such compounds in medicinal chemistry (Ayan et al., 2013).
Safety And Hazards
Safety and hazard information would typically be determined through experimental studies. This could include testing for toxicity, flammability, and environmental impact.
Future Directions
Future research could involve further studying the compound’s properties, developing more efficient synthesis methods, or exploring potential applications.
Please note that this is a general analysis and the specifics could vary for “Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate”. For a detailed analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-11(10-19)13(9-18)12-6-4-5-7-14(12)17/h4-7,11,13,19H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMWVEVQYLBPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



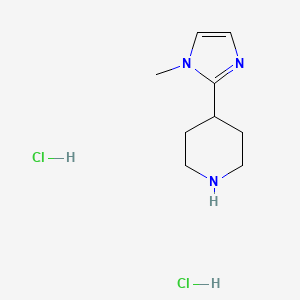
![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)
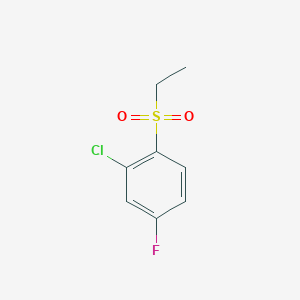

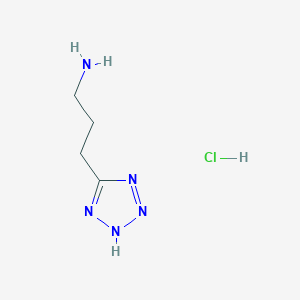
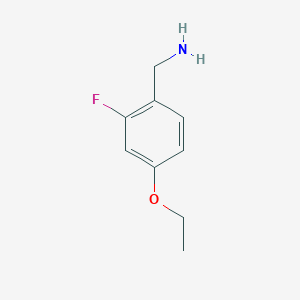
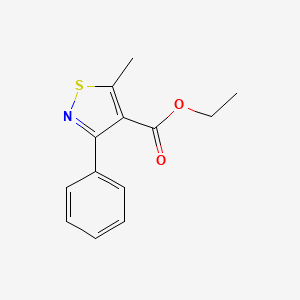
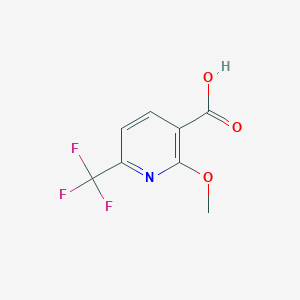
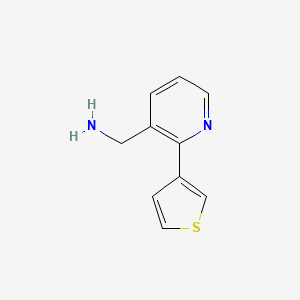
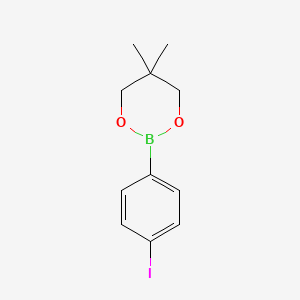
![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)
